(11C)Methyl iodide
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
54245-42-0 |
|---|---|
Molecular Formula |
CH3I |
Molecular Weight |
140.940 g/mol |
IUPAC Name |
iodo(111C)methane |
InChI |
InChI=1S/CH3I/c1-2/h1H3/i1-1 |
InChI Key |
INQOMBQAUSQDDS-BJUDXGSMSA-N |
Isomeric SMILES |
[11CH3]I |
Canonical SMILES |
CI |
Origin of Product |
United States |
Radioproduction of Primary Carbon 11 Precursors for 11c Methyl Iodide Synthesis
Cyclotron-Based Production of Carbon-11 (B1219553) Radionuclide
The generation of Carbon-11 is almost exclusively achieved using a cyclotron, a type of particle accelerator. openmedscience.commdpi.com This technology facilitates a specific nuclear reaction that efficiently produces the ¹¹C radionuclide in a gaseous form, allowing for convenient transfer and rapid chemical processing. unm.edu
The most prevalent and high-yielding method for producing Carbon-11 is the ¹⁴N(p,α)¹¹C nuclear reaction. mdpi.comencyclopedia.pubnih.gov In this process, a target chamber is filled with high-purity Nitrogen-14 (¹⁴N) gas. openmedscience.comdtic.mil Protons (p), accelerated to moderate energies, typically between 11 and 17 MeV by the cyclotron, are used to bombard the ¹⁴N nuclei. openmedscience.comunm.edu
The bombardment results in a nuclear transmutation where the ¹⁴N nucleus captures a proton and subsequently emits an alpha particle (α), which is a helium nucleus (²He). The resulting nucleus is Carbon-11. openmedscience.comencyclopedia.pub This reaction is favored in many medical cyclotrons due to its high efficiency and the ease of managing a gaseous target. mdpi.com The short half-life of Carbon-11, approximately 20.4 minutes, necessitates that its production and the subsequent synthesis of radiotracers occur in close proximity to the PET scanner. openmedscience.comnih.gov
The chemical form of the newly generated ¹¹C atom is determined by the composition of the gas within the cyclotron target. While the bulk material is Nitrogen-14, the addition of small quantities of a secondary gas dictates whether [¹¹C]Carbon dioxide or [¹¹C]Methane is the primary product. openmedscience.comencyclopedia.pubnih.gov
Formation of [¹¹C]Carbon Dioxide ([¹¹C]CO₂): To produce [¹¹C]CO₂, a small amount of oxygen (O₂), typically 0.1% to 1.0%, is added to the nitrogen target gas. encyclopedia.pubjove.comnih.gov The energetic, newly formed ¹¹C atoms (hot atoms) react with the trace oxygen molecules to form [¹¹C]CO₂. unm.edu This is the most common approach for generating a versatile ¹¹C precursor. researchgate.net The ratio of [¹¹C]CO₂ to total ¹¹C produced increases significantly with the addition of oxygen. researchgate.net
Formation of [¹¹C]Methane ([¹¹C]CH₄): To directly produce [¹¹C]Methane, hydrogen gas (H₂) is added to the nitrogen target, typically at a concentration of 5% to 10%. openmedscience.comnih.govsemanticscholar.org In this environment, the nascent ¹¹C atoms sequentially abstract hydrogen atoms from the surrounding H₂ molecules to form [¹¹C]CH₄. mdpi.comnih.gov While this method can yield [¹¹C]CH₄ with a higher specific activity, the total radioactivity yields are often lower compared to the production of [¹¹C]CO₂ under similar irradiation conditions. encyclopedia.pubnih.gov
| Primary Target Gas | Additive Gas | Typical Concentration of Additive | Primary ¹¹C Product | Governing Reaction Principle |
|---|---|---|---|---|
| Nitrogen (N₂) | Oxygen (O₂) | 0.1% - 1.0% encyclopedia.pubjove.com | [¹¹C]Carbon Dioxide ([¹¹C]CO₂) | Energetic ¹¹C atoms react with O₂ molecules. unm.edu |
| Nitrogen (N₂) | Hydrogen (H₂) | 5% - 10% nih.govsemanticscholar.org | [¹¹C]Methane ([¹¹C]CH₄) | Energetic ¹¹C atoms abstract hydrogen from H₂ molecules. mdpi.comnih.gov |
Generation of Initial Carbon-11 Synthons: [¹¹C]Carbon Dioxide and [¹¹C]Methane
Both [¹¹C]CO₂ and [¹¹C]CH₄ serve as the initial synthons for producing more complex ¹¹C-labeled molecules. mdpi.comencyclopedia.pub For the synthesis of (11C)Methyl iodide, [¹¹C]CH₄ is the direct precursor. Therefore, cyclotron-produced [¹¹C]CO₂ must first be converted to [¹¹C]CH₄. gehealthcare.comgehealthcare.co.uk
The generation of these primary synthons can be accomplished through two main pathways: direct production within the target or post-irradiation chemical conversion.
[¹¹C]Carbon Dioxide ([¹¹C]CO₂): As the most commonly produced primary precursor, [¹¹C]CO₂ is generated using an N₂/O₂ target gas mixture. unm.edunih.gov After irradiation, the gas is transferred from the cyclotron, and the [¹¹C]CO₂ is often cryogenically trapped on a stainless steel tube or molecular sieves to separate it from the bulk nitrogen gas and concentrate it. encyclopedia.pubsynthra.com For the synthesis of this compound, this trapped [¹¹C]CO₂ is then reduced to [¹¹C]CH₄. This conversion is typically achieved via an on-line gas-phase process where the [¹¹C]CO₂ is passed over a heated nickel catalyst (at temperatures between 350-450 °C) in the presence of hydrogen gas. mdpi.comnih.govjove.com
| Synthon | Generation Method | Description | Key Reagents/Conditions |
|---|---|---|---|
| [¹¹C]Carbon Dioxide ([¹¹C]CO₂) | Direct In-Target Production | Proton bombardment of a nitrogen/oxygen gas mixture. openmedscience.com | ¹⁴N₂ + O₂ (0.1-1.0%); ~11-17 MeV protons. openmedscience.comunm.edu |
| Post-Irradiation Processing | Cryogenic trapping to concentrate the product. encyclopedia.pubsynthra.com | Molecular sieves or cold trap (-180 °C). synthra.com | |
| [¹¹C]Methane ([¹¹C]CH₄) | Direct In-Target Production | Proton bombardment of a nitrogen/hydrogen gas mixture. nih.gov | ¹⁴N₂ + H₂ (5-10%). nih.govsemanticscholar.org |
| Conversion from [¹¹C]CO₂ | Catalytic reduction of [¹¹C]CO₂ in a gas-phase reaction. mdpi.com | H₂ gas; Nickel (Ni) catalyst at 350-450 °C. mdpi.comnih.govjove.com |
Synthetic Methodologies for 11c Methyl Iodide Production
Wet Chemistry Approaches for (11C)Methyl Iodide Synthesis
The "wet chemistry" method for synthesizing this compound is a foundational technique in radiochemistry. mdpi.com It involves a two-step process: the reduction of cyclotron-produced [11C]Carbon Dioxide ([11C]CO2) to [11C]Methanol ([11C]CH3OH), followed by the iodination of the resulting alcohol. jove.commdpi.com This approach is noted for its straightforward reaction pathway. nih.govosti.gov
Reduction of [11C]Carbon Dioxide to [11C]Methanol
The initial step in the wet synthesis of this compound is the reduction of [11C]CO2. This transformation is a critical stage that converts the primary cyclotron product into a more versatile intermediate, [11C]Methanol. iaea.org
Lithium aluminum hydride (LiAlH4) is a powerful reducing agent commonly employed for the conversion of [11C]CO2 to [11C]Methanol. nih.govacs.org The reaction is typically carried out in a suitable solvent such as tetrahydrofuran (B95107) (THF). google.com The [11C]CO2 gas is bubbled through the LiAlH4 solution, where it is rapidly reduced. acs.org Following the reduction, the reaction is quenched, often with water, to release the [11C]Methanol. google.com This method is a cornerstone of the "wet" synthesis route for [11C]Methyl iodide. researchgate.netresearchgate.net
Iodination of [11C]Methanol to this compound
Following the production of [11C]Methanol, the next crucial step is its conversion to this compound through an iodination reaction. This is the final synthetic step to yield the desired product. iaea.org
A well-established method for the iodination of [11C]Methanol involves its reaction with hydriodic acid (HI). mdpi.comiaea.org The [11C]Methanol is typically heated with hydriodic acid to facilitate the nucleophilic substitution reaction, where the hydroxyl group is replaced by an iodide ion. mdpi.comgoogle.com This method has been a routine procedure in many PET centers for an extended period. mdpi.com
| Reagent | Conditions | Product | Reference |
| Hydriodic Acid (HI) | Heating/Reflux | This compound | mdpi.comgoogle.com |
An alternative to hydriodic acid is the use of diphosphorus (B173284) tetraiodide (P2I4) as the iodinating agent. mdpi.com This reagent offers another pathway for the conversion of [11C]Methanol to this compound. google.com P2I4 is recognized as a convenient and valuable reagent for the regioselective synthesis of iodoalkanes from alcohols. researchgate.netthieme-connect.de
| Reagent | Substrate | Product | Reference |
| Diphosphorus Tetraiodide (P2I4) | [11C]Methanol | This compound | mdpi.comgoogle.com |
Analysis of Non-Radioactive Carbon Contamination in Wet Methods
A significant challenge associated with the wet chemistry method is the potential for contamination with non-radioactive (stable) carbon, which lowers the specific activity of the final this compound product. nih.govosti.gov High specific activity is often crucial to avoid undesirable pharmacological effects from the unlabeled compound. osti.gov
One major source of this carbon contamination is the absorption of atmospheric carbon dioxide by the lithium aluminum hydride solution. researchgate.netresearchgate.netresearchgate.net Further studies have quantified the individual contributions of various contamination sources, revealing that the most significant source of CO2 contamination is actually generated during the cyclotron bombardment process itself. nih.govosti.gov The specific activity achieved by the "wet" method is typically in the range of 74–370 GBq·μmol−1, which is lower than that achievable with gas-phase methods. mdpi.com This isotopic dilution remains a key consideration when selecting a synthetic route. iaea.orgtdx.cat
| Contamination Source | Impact | Reference |
| Atmospheric CO2 | Contaminates LiAlH4 solution, lowering specific activity. | researchgate.netresearchgate.netresearchgate.net |
| Cyclotron Target Bombardment | Identified as the most relevant source of CO2 contamination. | nih.govosti.gov |
Gas-Phase Synthesis of this compound
The gas-phase synthesis of this compound is a well-established and widely used method in radiopharmaceutical chemistry. researchgate.net It offers significant advantages over the earlier liquid-phase methods, which were susceptible to contamination from atmospheric carbon dioxide, leading to lower specific activity. researchgate.net The gas-phase approach involves the catalytic reduction of [11C]carbon dioxide to [11C]methane, which is then subjected to a radical iodination reaction. researchgate.netgoogle.com
Catalytic Reduction of [11C]Carbon Dioxide to [11C]Methane
A crucial first step in the gas-phase synthesis is the efficient conversion of [11C]carbon dioxide, the primary product from the cyclotron, into [11C]methane. nih.govmdpi.com This is typically accomplished by passing the [11C]carbon dioxide with hydrogen gas over a heated catalyst. nih.govmdpi.com
Various catalyst systems have been investigated to optimize the reduction of [11C]carbon dioxide. Nickel catalysts are commonly employed due to their efficiency and cost-effectiveness. nih.govunh.edu Studies have compared different forms of nickel catalysts, including HARSHAW-nickel, SHIMALITE-nickel, nickel on silica/alumina, and nanosize nickel. nih.govnih.gov Research has shown that the choice of catalyst significantly impacts the radiochemical yield of [11C]methane. nih.gov For instance, high radiochemical yields of up to 83% have been achieved using Harshaw nickel at 425 °C. nih.gov Nanosize nickel catalysts have also been found to be superior in some studies. nih.gov The catalyst is often supported on materials like silica/alumina to enhance its stability and performance. nih.govnih.gov
| Catalyst Type | Operating Temperature (°C) | Reported [11C]Methane Yield (%) | Reference |
|---|---|---|---|
| HARSHAW-nickel | 425 | 83 | nih.gov |
| SHIMALITE-nickel | 350 | Data not specified | jove.com |
| Nickel on silica/alumina | Data not specified | Data not specified | nih.govnih.gov |
| Nanosize nickel (99.99%) | Data not specified | Found to be superior | nih.gov |
The efficiency of the catalytic reduction of [11C]carbon dioxide is highly dependent on the optimization of several reaction parameters. These include the furnace temperature, the flow rate of the hydrogen gas, and the reduction time. nih.gov The reduction of [11C]CO2 has been shown to proceed with yields ranging from 28% to 83%, depending on the specific nickel catalyst and temperature used. nih.gov
Research using response surface methodology has identified reactor temperature as the most influential factor on methane (B114726) conversion, followed by pressure and gas velocity. mdpi.com While lower temperatures (below 800 K) result in low conversion rates, excessively high temperatures (above 1150 K) increase energy consumption and can negatively affect the catalyst's lifespan. mdpi.com One study determined the optimal conditions to be a temperature of 1135.114 K, a pressure of 0.103 MPa, and a gas flow rate of 10 slpm, achieving a methane conversion rate of 93.7018%. mdpi.com In practice, temperatures for the nickel-catalyzed reduction are often maintained between 370 and 450 °C. nih.govmdpi.com
Radical Iodination of [11C]Methane with Iodine
The second stage of the gas-phase synthesis is the conversion of the newly formed [11C]methane into this compound. This is achieved through a radical iodination reaction with iodine vapor at elevated temperatures. google.comnih.gov The process involves the generation of iodine radicals, which then react with [11C]methane to form a [11C]methyl radical. This radical subsequently reacts with molecular iodine to produce the desired this compound. nih.govnih.gov
A significant challenge in the radical iodination of methane is the potential for polyhalogenation, leading to the formation of di-, tri-, and tetraiodinated methane, which reduces the radiochemical purity of the final product. google.com Controlling the reaction conditions is crucial to favor the formation of the mono-substituted product, this compound. google.comlibretexts.org
One effective strategy to enhance mono-substitution selectivity is to use a large excess of methane relative to iodine. libretexts.org Another approach involves continuously removing the formed this compound from the reaction mixture and recirculating the unreacted [11C]methane. google.comresearchgate.net This method, often carried out at temperatures around 720°C, has been shown to achieve high decay-corrected radiochemical yields of 83% after a 7-minute production time. jove.comresearchgate.net The purity of the this compound can be further improved by cryogenic trapping, which allows for the separation of the desired product from poly-iodinated byproducts. triumf.ca
| Parameter | Condition | Effect on Selectivity/Yield | Reference |
|---|---|---|---|
| Reactant Ratio | Large excess of methane | Favors mono-substitution | libretexts.org |
| Reaction Temperature | ~720 °C | Optimized for radical formation | jove.com |
| Recirculation | Continuous removal of product and recirculation of reactant | Increases overall conversion and yield (up to 83%) | google.comresearchgate.net |
| Iodine Concentration | Increased until trapping of 11C occurs | Yield increases to a maximum | nih.gov |
An alternative to high-temperature thermal iodination is the use of non-thermal plasma (NTP). researchgate.netmdpi.com This method involves creating a plasma by applying a high voltage to electrodes in a stream of helium gas at reduced pressure. researchgate.netdiva-portal.org The plasma generates the necessary reactive species for the iodination of [11C]methane without the need for high bulk gas temperatures. researchgate.netmdpi.com
In a non-thermal plasma reactor, [11C]methane is passed through the plasma with iodine vapor in a single pass. researchgate.netdiva-portal.org This technique has been successfully used to produce this compound with a decay-corrected radiochemical yield of 13 ± 3% based on the initial [11C]carbon dioxide. diva-portal.org The non-thermal plasma approach offers the advantage of potentially better control over the reaction and can be an effective alternative to conventional heating methods. researchgate.netmdpi.com
Gas-Phase Circulation Systems for Enhanced Production Efficiency
Gas-phase synthesis has become a cornerstone for the production of this compound, largely supplanting earlier wet-chemistry methods. A key innovation in this domain is the use of circulation systems to maximize the conversion of the starting radiolabeled material, typically (11C)methane. In these systems, cyclotron-produced (11C)carbon dioxide is first converted to (11C)methane, or (11C)methane is used directly from a target. gehealthcare.co.ukgehealthcare.co.kr This (11C)methane is then passed with an inert carrier gas through a high-temperature reaction chamber containing iodine vapor.
The core principle enhancing efficiency is the recirculation of unreacted (11C)methane. Larsen et al. developed an apparatus where unreacted (11C)methane in a helium stream is continuously recirculated through iodine vapor at approximately 725 °C. mdpi.com On each pass, the newly formed this compound is trapped, while the unchanged (11C)methane returns to the reaction chamber. mdpi.comresearchgate.net This process is repeated, allowing for a cumulative high yield. Under optimal conditions, this recirculation method can achieve decay-corrected radiochemical yields as high as 83% within a short production time of about 7 minutes. mdpi.comresearchgate.net The simplicity and reliability of this approach have led to its widespread adoption in commercial synthesis modules. mdpi.com
The reaction mechanism involves the generation of free iodine radicals at high temperatures (720-730 °C), which abstract a hydrogen atom from (11C)methane to form a (11C)methyl radical. This highly reactive radical then combines with molecular iodine to produce this compound. mdpi.com The continuous removal of the product and recirculation of the reactant is critical for driving the reaction equilibrium towards the product and achieving high production efficiency.
Comparative Advantages of Gas-Phase over Wet Chemistry Methods
The shift from traditional wet chemistry to gas-phase methodologies for this compound synthesis is driven by several distinct advantages, primarily related to specific activity, automation compatibility, and reproducibility.
The most significant advantage of the gas-phase method is the ability to produce this compound with a much higher specific activity. nih.govresearchgate.net The traditional "wet" method involves the reduction of (11C)carbon dioxide using a reagent like lithium aluminum hydride (LiAlH₄) in a solvent, followed by reaction with hydroiodic acid. nih.govresearchgate.netnih.gov A major drawback of this approach is the susceptibility of the lithium reagent solution to contamination by atmospheric carbon-12 (¹²C) carbon dioxide. researchgate.netresearchgate.net This isotopic dilution significantly lowers the specific activity of the final product. nih.gov Gas-phase methods eliminate the need for these sensitive reagents, thereby minimizing the introduction of carrier carbon-12 and resulting in molar activities that can exceed 300 GBq/μmol. nih.govresearchgate.net
Other key advantages include:
Reduced Manual Intervention: Gas-phase systems are inherently better suited for automation. They require less preparation and cleaning effort compared to liquid-phase processes. gehealthcare.co.uk
Improved Reproducibility: The automated and controlled nature of gas-phase synthesis, with precise regulation of temperature and gas flow, leads to more consistent and reproducible yields. The gas-phase method purifies the incoming target gas, which also contributes to high specific activity and reproducibility. gehealthcare.co.uk
Rapid Sequential Production: The absence of wet reagents and complex cleaning procedures allows for multiple production runs in quick succession. Automated gas-phase synthesizers can typically perform six to ten consecutive productions without operator intervention for cleaning or replacing materials. gehealthcare.co.ukgehealthcare.co.krsynthra.com
While the wet method can sometimes produce higher radiochemical yields, the superior specific activity and technical advantages of the gas-phase method have made it the standard for producing high-quality radiotracers for positron emission tomography (PET). nih.gov
Table 1: Comparison of Wet vs. Gas-Phase this compound Synthesis
| Feature | Wet Chemistry Method | Gas-Phase Method |
| Primary Reagents | LiAlH₄, Hydroiodic Acid nih.govresearchgate.net | I₂, H₂ (for CO₂ reduction) gehealthcare.co.ukresearchgate.net |
| Key Disadvantage | Susceptible to ¹²C contamination, lowering specific activity. researchgate.netresearchgate.net | Technically challenging high-temperature setup. nih.gov |
| Typical Specific Activity | Lower (e.g., 50-150 GBq/μmol) nih.gov | Higher (e.g., >300 GBq/μmol) nih.gov |
| Automation | Difficult to fully automate; requires significant cleaning. | Easily automated; allows for back-to-back runs. gehealthcare.co.ukgehealthcare.co.kr |
| Radiochemical Yield | Can be higher. nih.gov | Typically >50% (non-decay corrected). synthra.com |
Automated Synthesis Platforms for this compound Production
The short 20.4-minute half-life of carbon-11 (B1219553) necessitates rapid and efficient synthesis, making automation essential. researchgate.net Commercial radiosynthesizers provide robust, shielded, and fully automated solutions for the routine production of this compound, ensuring operator safety and GMP-compliant manufacturing. gehealthcare.co.ukresearchgate.netgehealthcare.com
Design and Operational Principles of Commercial Radiosynthesizers (e.g., TRACERlab, Modular-Lab, Synthra MeI)
Several commercial systems dominate the market, each with a unique design philosophy but sharing the common goal of reliable, high-yield this compound production.
GE TRACERlab FX2 MeI: This is a fully automated system that employs a patented gas-phase circulation method. gehealthcare.co.uk It can utilize either (11C)carbon dioxide or (11C)methane as the starting material. gehealthcare.co.ukgehealthcare.co.kr If (11C)CO₂ is used, it is first trapped and then reduced to (11C)CH₄ over a nickel catalyst. The (11C)CH₄ is then reacted with iodine vapor in a high-temperature loop. gehealthcare.co.ukgehealthcare.co.kr The system integrates all steps, from trapping the initial cyclotron-produced gas to delivering the final this compound product. gehealthcare.co.uk It also includes an option to convert the product to the more reactive (11C)methyl triflate. gehealthcare.co.uk The user interface allows for monitoring of key parameters like temperature, pressure, and radioactivity throughout the process, with all data logged for GMP compliance. gehealthcare.co.ukgehealthcare.co.kr
Eckert & Ziegler Modular-Lab: This platform offers a different approach based on modularity. ezag.com Instead of a single-purpose device, the Modular-Lab Standard allows users to assemble a custom synthesis process from a set of discrete, stackable modules for different unit operations (e.g., reaction, purification, formulation). ezag.com This flexibility allows the system to be configured for a wide array of radiotracers, including this compound, and supports both research and routine production. ezag.com Modules include Peltier/Heater reaction systems capable of a wide temperature range (-40 °C to +220 °C). ezag.com
Synthra MeI: This is another flexible and completely automated system designed for the gas-phase production of this compound and (11C)methyl triflate. synthra.comsynthra.com Its design features multiple heating zones (up to 950 °C), electronic flow controllers for precise gas handling, and several shielded radiation detectors for in-process feedback. synthra.com A typical synthesis starts with trapping (11C)CO₂ at low temperature, followed by reduction to (11C)methane, which is then trapped and purified before the final gas-phase iodination. synthra.com The entire process to produce releasable this compound takes approximately 7 minutes, with yields greater than 50% (non-decay corrected). synthra.com
Integration of Multi-step Synthesis Processes within Automated Modules
The automation of this compound synthesis is a prime example of integrating multiple chemical and physical processes into a single, seamless workflow. ki.se The commercial synthesizers are designed to handle the entire production sequence without manual intervention once the process is initiated. gehealthcare.co.ukgehealthcare.com
A typical integrated sequence within a module like the TRACERlab or Synthra MeI proceeds as follows:
Trapping: The irradiated target gas, containing (11C)CO₂, is automatically transferred from the cyclotron and trapped, often cryogenically on molecular sieves. gehealthcare.co.uknih.govsynthra.com
Conversion (if necessary): If starting with (11C)CO₂, the system heats the trap and passes hydrogen gas over a catalyst (e.g., nickel) to reduce the (11C)CO₂ to (11C)CH₄. gehealthcare.co.uksynthra.com
Purification/Concentration: The resulting (11C)CH₄ is trapped and concentrated on a column (e.g., Carbosphere®), while carrier gases are removed. synthra.com
Gas-Phase Reaction: The purified (11C)CH₄ is released into a heated, recirculating loop where it reacts with iodine vapor to form (11C)CH₃I. gehealthcare.co.uksynthra.com
Product Trapping: The this compound is selectively trapped on a solid-phase material (e.g., Porapak® Q), while unreacted (11C)CH₄ is recirculated. mdpi.comsynthra.com
Product Release/Transfer: The final this compound is released from the trap by heating and transferred in a gas stream to a connected labeling module (e.g., a TRACERlab FX M) for the subsequent synthesis of a specific PET tracer. gehealthcare.co.ukgehealthcare.com
This integration of distinct steps into a single automated sequence is crucial for minimizing synthesis time, reducing radiation exposure to personnel, and ensuring the consistent quality of the final product. ki.sebeilstein-journals.org
Microfluidic Technologies for this compound Synthesis
Microreactor Design and Process Optimization for Radiochemistry
Microfluidic systems for radiochemistry typically consist of chips or cassettes, often fabricated from materials like polydimethylsiloxane (B3030410) (PDMS) or glass, containing a network of microchannels, mixers, and reaction chambers. cdnsciencepub.com For reactions involving this compound, a common approach is to use a microreactor for the labeling step. mdpi.comdiva-portal.org
Design and Optimization:
Reactor Design: The design of the microreactor is critical. Simple serpentine (B99607) channels can be enhanced with "loop" structures to improve the mixing of reagents. cdnsciencepub.com For reactions involving a gaseous precursor like this compound and a liquid-phase precursor, efficient trapping and mixing are paramount. A recent advancement involves using microreactors packed with a suitable resin (e.g., C18, HLB) that serves as a solid support for the precursor. researchgate.netmdpi.comdiva-portal.org The gaseous this compound is passed through and trapped on this resin, where the reaction then occurs. researchgate.netmdpi.com
Process Optimization: Key parameters for optimization include flow rate, reagent concentration, and reaction time (or residence time in the reactor). cdnsciencepub.com Microfluidic systems allow for precise control over these variables. For example, in the synthesis of L-[11C]methionine and [11C]choline, trapping of this compound and the subsequent reaction and purification are performed on a single microfluidic cassette. researchgate.netmdpi.comdiva-portal.org Optimization of precursor loading pressure and time is pivotal for efficient trapping and high radiochemical yields. mdpi.comdiva-portal.org The use of microfluidics can dramatically reduce reaction times (from minutes to seconds) and the amount of expensive precursor required, improving cost-efficiency. cdnsciencepub.comresearchgate.net
The successful implementation of these technologies, such as in the iMiDEV™ microfluidic module, demonstrates the feasibility of a "dose-on-demand" approach, where radiotracers are produced in small, precise quantities as needed for clinical or preclinical use. ki.seresearchgate.netmdpi.com This contrasts with traditional batch synthesis, which often produces a larger amount of radiotracer than immediately required.
Advantages of Microfluidic Systems in Production Efficiency and Reaction Speed
The use of microfluidic technology in the synthesis of positron emission tomography (PET) radiotracers, particularly those involving this compound, represents a significant advancement over conventional methods. diva-portal.orgmdpi.comresearchgate.netnih.gov These miniaturized systems offer precise control over reactant flows and reaction conditions, which translates into substantial gains in both production efficiency and the speed of synthesis. diva-portal.orgmdpi.comresearchgate.netnih.gov
The core advantages of microfluidic reactors stem from their unique physical properties, such as an increased surface-area-to-volume ratio, which can be as high as 50,000 m²/m³ compared to 1000 m²/m³ in standard laboratory reactors. cdnsciencepub.comresearchgate.net This characteristic significantly enhances mass and heat transfer, leading to improved synthesis performance, higher product purities, and more efficient reactions. cdnsciencepub.comresearchgate.net
Microfluidic systems enhance production efficiency primarily by improving radiochemical yields (RCY) while simultaneously reducing the consumption of expensive precursors. diva-portal.orgresearchgate.netnih.govcdnsciencepub.com Conventional radiolabeling processes often require a large excess of precursor material to accelerate the reaction and compensate for the short half-life of Carbon-11 (t½ ≈ 20.4 minutes). cdnsciencepub.comresearchgate.netcdnsciencepub.com Microfluidic devices, by handling microliter volumes and maximizing gas-liquid contact, can achieve high-yield syntheses with significantly less precursor. cdnsciencepub.comresearchgate.net This reduction in reagent use not only improves cost-efficiency but also simplifies the purification process. diva-portal.orgresearchgate.netnih.govresearchgate.net
Research using the iMiDEV™ microfluidic module for the synthesis of L-[11C]methionine and [11C]choline from [this compound] has demonstrated these efficiencies. diva-portal.orgmdpi.comresearchgate.netnih.gov By optimizing precursor amounts and reaction conditions within the microfluidic cassette, researchers achieved high and stable radiochemical yields. diva-portal.orgmdpi.comresearchgate.net For instance, the optimized precursor amount for L-[11C]methionine was reduced to 400 µg, while that for [11C]choline was just 25 µL. mdpi.com This efficiency is further highlighted by the ability to perform numerous experiments to optimize reaction conditions using a single batch of reagents that would typically be consumed in one conventional experiment. cdnsciencepub.com
The "dose-on-demand" capability of automated microfluidic systems is another key efficiency advantage, allowing for real-time production tailored to patient schedules, which is highly beneficial in both clinical and preclinical environments. diva-portal.orgmdpi.comresearchgate.netnih.govki.se
Table 1: Comparative Synthesis Efficiency of Radiotracers using [this compound] in an Automated Microfluidic System
| Radiotracer | Starting [(11C)CH3I] Activity (GBq) | Optimized Precursor Amount | Radiochemical Yield (RCY) (Decay-Corrected) | Radiochemical Purity |
| L-[11C]methionine | ~5.5 | 400 µg | 84 ± 4% | >96.0% |
| [11C]choline | ~5.5 | 25 µL | 66 ± 2% | >99.0% |
| [11C]flumazenil | Not Specified | 3-5 times less than conventional | >90% (conversion) | >98.0% |
Data sourced from studies on the iMiDEV™ microfluidic synthesizer. diva-portal.orgmdpi.comdiva-portal.orgnih.gov
The speed of synthesis is critical when working with short-lived isotopes like Carbon-11. Conventional synthesis methods for 11C-labeled radiotracers can take between 45 and 60 minutes. cdnsciencepub.comcdnsciencepub.comresearchgate.net This lengthy process means that a substantial fraction of the radionuclide, potentially over 75%, is lost to radioactive decay before the synthesis is even complete. cdnsciencepub.comcdnsciencepub.comresearchgate.net
Microfluidic reactors drastically reduce reaction times. cdnsciencepub.com The enhanced mass transfer and precise temperature control within microchannels allow for maximum conversions to be achieved in residence times as short as a few minutes, or even seconds (e.g., 26–213 seconds in some cases). cdnsciencepub.com For example, in the synthesis of L-[11C]methionine and [11C]choline, the total synthesis time using a microfluidic system was approximately 20 minutes. diva-portal.orgresearchgate.netnih.gov This is a significant improvement over the 45-minute production time often seen with conventional methods for similar tracers. cdnsciencepub.com
In one study, the non-radioactive synthesis of raclopride (B1662589) on a microfluidic chip reduced the reaction time by approximately 33% compared to the conventional process. cdnsciencepub.com While developing a method for [11C]flumazenil, researchers optimized the reaction time to just 3 minutes to achieve over 90% radiochemical conversion. diva-portal.org This rapid synthesis not only maximizes the amount of usable radiotracer at the end of production but also increases the potential throughput of a radiochemistry facility.
Table 2: Synthesis Time for Radiotracers using [this compound]: Microfluidic vs. Conventional Methods
| Radiotracer | Synthesis System | Typical Total Synthesis Time | Key Findings |
| L-[11C]methionine | Microfluidic | 18 ± 1 min | Total synthesis time of ~20 minutes achieved. diva-portal.orgmdpi.comresearchgate.net |
| [11C]choline | Microfluidic | 24 ± 1 min | Total synthesis time of ~20 minutes achieved. diva-portal.orgmdpi.comresearchgate.net |
| [11C]flumazenil | Microfluidic | 35 min | Optimized reaction time was 3 minutes. diva-portal.orgnih.gov |
| [11C]raclopride | Conventional | 45 - 60 min | Can consume >75% of 11C due to decay alone. cdnsciencepub.comcdnsciencepub.com |
| [11C]raclopride | Microfluidic | Not specified (non-radioactive time reduced by ~33%) | Demonstrates potential for significant time savings. cdnsciencepub.com |
Data compiled from various research findings. diva-portal.orgmdpi.comresearchgate.netcdnsciencepub.comcdnsciencepub.comdiva-portal.orgnih.gov
Radiochemical Characterization of 11c Methyl Iodide
Assessment of Radiochemical Purity and Impurity Profiles
The radiochemical purity of (¹¹C)Methyl iodide is a critical quality attribute, defined as the proportion of the total radioactivity present in the desired chemical form. High-performance liquid chromatography (HPLC) is a principal technique for determining radiochemical purity. rsc.orgresearchgate.net For instance, a radiochemical purity of greater than 99% is often reported for (¹¹C)Methyl iodide used in the synthesis of various PET tracers. nih.gov In some cases, a purity of 99.5% has been achieved. iaea.org
Common radiochemical impurities that may be present alongside (¹¹C)Methyl iodide include unreacted (¹¹C)carbon dioxide and (¹¹C)methane, as well as byproducts from the synthesis process. For example, in the synthesis of tracers like L-[S-methyl-¹¹C]methionine, the crude product may have a radiochemical purity of over 95% before final purification. snmjournals.org Gas chromatography (GC) is another analytical method employed to identify and quantify volatile impurities. d-nb.info The presence of impurities can interfere with subsequent labeling reactions and potentially lead to the formation of undesirable radiolabeled byproducts. Therefore, stringent quality control measures are essential to ensure the final product is free from significant levels of radiochemical impurities. researchgate.net
Determination and Enhancement of Specific Activity / Molar Activity
Specific activity, and the related molar activity, are crucial parameters for (¹¹C)Methyl iodide, particularly for imaging studies of receptors or other binding sites present in low concentrations in the body. High specific activity ensures that a pharmacologically insignificant mass of the compound is administered, avoiding potential toxic effects or saturation of the target sites.
Identification of Sources of Non-Radioactive Carrier Carbon Contamination
A primary factor limiting the specific activity of (¹¹C)Methyl iodide is the presence of non-radioactive ("cold") carbon-12. This isotopic dilution can originate from various sources throughout the production process.
One significant source of carbon-12 contamination is the cyclotron target and the gases used. nih.gov Trace amounts of carbon dioxide in the nitrogen target gas can be a major contributor. nih.gov The bombardment process itself can also generate non-radioactive CO2. nih.gov
Another major source, particularly in the "wet" synthesis method, is the lithium aluminium hydride (LiAlH₄) reagent, which can be contaminated with atmospheric carbon dioxide. nih.govresearchgate.netingentaconnect.com The solvents and other reagents used in the synthesis can also introduce carbon-12. researchgate.net
Table 1: Identified Sources of Carrier Carbon in (¹¹C)Methyl Iodide Synthesis
| Source | Description |
| Cyclotron Target | Trace CO₂ in nitrogen gas and CO₂ generated during bombardment. nih.gov |
| Reagents | Lithium aluminium hydride (LiAlH₄) contaminated with atmospheric CO₂. nih.govresearchgate.netingentaconnect.com |
| Solvents | Solvents used in the synthesis process can contain dissolved CO₂ or other carbon-containing impurities. researchgate.net |
| Apparatus | Carbon residues on the surfaces of the synthesis module. |
Strategies for Maximizing Molar Activity of (¹¹C)Methyl Iodide
Several strategies have been developed to minimize carrier carbon contamination and thus maximize the molar activity of (¹¹C)Methyl iodide.
The "gas-phase" method of synthesis is generally favored for producing high specific activity (¹¹C)Methyl iodide. nih.govresearchgate.netresearchgate.netgehealthcare.com This method involves the reaction of (¹¹C)methane with iodine vapor at high temperatures, which avoids the use of lithium aluminium hydride and its associated contamination issues. nih.govresearchgate.net Using target-produced (¹¹C)methane can result in very high specific activity compared to producing (¹¹C)CO₂ and then reducing it to (¹¹C)methane. nih.gov
Purification of the starting materials is also critical. This includes using high-purity target gases and ensuring that all reagents and solvents are free from carbon-containing impurities. nih.gov For instance, trapping cyclotron-produced (¹¹C)CO₂ on molecular sieves helps to purify it before further reaction. nih.gov
The choice of reagents in subsequent reactions can also impact molar activity. For example, when converting (¹¹C)Methyl iodide to other synthons like (¹¹C)formaldehyde, using reagents without N-methyl or S-methyl groups, such as oxymatrine (B1678083) and diphenyl sulfoxide (B87167), can prevent the introduction of carrier carbon and maintain high molar activity. rsc.orgrsc.org
Evaluation of Radiochemical Yield and Reaction Efficiency
The radiochemical yield (RCY) of (¹¹C)Methyl iodide is a measure of the efficiency of the synthesis process, typically expressed as a percentage of the starting radioactivity that is converted into the final product. Optimizing the RCY is crucial due to the short half-life of carbon-11 (B1219553) (20.4 minutes), which necessitates rapid and efficient syntheses.
The "wet" method, which involves the reduction of (¹¹C)CO₂ with lithium aluminium hydride followed by reaction with hydroiodic acid, generally provides good radiochemical yields. researchgate.netnih.gov However, the "gas-phase" method, while offering higher specific activity, can sometimes result in lower radiochemical yields. researchgate.net Research has shown that a single-pass gas phase route can achieve yields of over 50% from (¹¹C)methane.
Various factors influence the reaction efficiency, including reaction temperature, pressure, reaction time, and the concentration of reagents. For example, in the synthesis of (¹¹C)UCB-J from (¹¹C)Methyl iodide, optimizing the reaction conditions, such as temperature and the use of a one-step procedure, significantly improved the RCY to 39 ± 5%. nih.gov Similarly, in the synthesis of L- and D-[methyl-¹¹C]methionine, radiochemical yields of 40%-90% have been reported starting from (¹¹C)Methyl iodide. snmjournals.org
Table 2: Reported Radiochemical Yields for (¹¹C)Methyl Iodide and Subsequent Products
| Product | Starting Material | Radiochemical Yield (RCY) | Reference |
| (¹¹C)Methyl iodide | (¹¹C)Carbon dioxide | 80-90% | iaea.org |
| [¹¹C]UCB-J | (¹¹C)Methyl iodide | 39 ± 5% | nih.gov |
| L- and D-[methyl-¹¹C]methionine | (¹¹C)Methyl iodide | 40%-90% | snmjournals.org |
| [¹¹C]MENET | (¹¹C)Methyl iodide | 59 ± 2% | snmjournals.org |
| 5-¹¹C-methyl-A-85380 | (¹¹C)Methyl iodide | 30% (decay-corrected) | snmjournals.org |
| [¹¹C]5, 6, 7, or 8 (imidazopyridineacetamides) | (¹¹C)Methyl iodide | 25% to 77% | nih.gov |
Integration of Automated Quality Control Procedures
Given the short half-life of carbon-11 and the need for rapid production and release of radiopharmaceuticals, the integration of automated quality control (QC) procedures is essential. Automated synthesis modules, such as the GE TRACERlab™ FX2 MeI and Synthra MeI, often incorporate in-process QC checks and automated final product testing. gehealthcare.co.uksynthra.com
These automated systems can monitor and record critical process parameters in real-time, including temperature, pressure, and radioactivity levels at various stages of the synthesis. gehealthcare.co.uk This provides a detailed batch record and ensures the consistency and reproducibility of the production process.
For the final product, automated systems can perform HPLC analysis to determine radiochemical purity and specific activity. jove.com Some systems also include automated checks for other quality attributes such as pH and residual solvents. ntu.edu.sg The automation of QC procedures minimizes the radiation exposure to personnel, reduces the risk of human error, and ensures that the final (¹¹C)Methyl iodide and the radiopharmaceuticals synthesized from it meet all required specifications before use. ntu.edu.sgnih.gov
Derivatization of 11c Methyl Iodide to Advanced Carbon 11 Labeling Synthons
Conversion of (11C)Methyl Iodide to (11C)Methyl Triflate ([(11C)]CH3OTf)
[(11C)]Methyl triflate ([(11C)]CH3OTf) is a highly reactive methylating agent frequently generated from [(11C)]CH3I to enhance labeling efficiency. researchgate.net Its increased reactivity allows for methylations under milder conditions or for substrates that are poorly reactive towards [(11C)]CH3I. researchgate.netumich.edu Automated synthesis modules are commercially available that can perform the on-line conversion of [(11C)]methyl iodide to [(11C)]methyl triflate, making it a routinely accessible synthon in radiochemistry laboratories. gehealthcare.comiphase.com.auscrvt.com
A common and efficient method for generating [(11C)]methyl triflate is by passing gaseous [(11C)]methyl iodide through a heated column containing a solid support coated with silver triflate (AgOTf). umich.edu In this gas-phase method, [(11C)]CH3I reacts with the silver triflate, yielding volatile [(11C)]CH3OTf.
Table 1: Conditions for [(11C)]Methyl Triflate Generation
| Parameter | Value/Condition | Source |
|---|---|---|
| Reagent | Silver Triflate (AgOTf) | umich.eduresearchgate.net |
| Support | Graphitized Carbon | umich.edu |
| Temperature | ~200°C | umich.eduresearchgate.net |
| Carrier Gas | Nitrogen (N2) | umich.edu |
| Conversion Yield | Essentially complete/High | umich.edu |
[(11C)]Methyl triflate is a significantly more powerful methylating agent than [(11C)]methyl iodide. researchgate.netumich.edu The triflate group is an excellent leaving group, making the methyl carbon of [(11C)]CH3OTf much more electrophilic and susceptible to nucleophilic attack. This enhanced reactivity often leads to higher radiochemical yields, shorter reaction times, and the ability to perform methylations at lower temperatures. researchgate.net
While [(11C)]CH3I often requires forcing conditions, such as heating, which can lead to the degradation of sensitive precursor molecules, [(11C)]CH3OTf can effectively methylate a wider range of functional groups under milder conditions. umich.eduresearchgate.net These include amides, carboxylic acids, alcohols, thiols, and phenols, which are often challenging to label with [(11C)]CH3I. researchgate.net Furthermore, [(11C)]CH3OTf is less volatile than [(11C)]CH3I, which facilitates its trapping and confinement in small reaction vessels. umich.edu
However, the high reactivity of [(11C)]CH3OTf can sometimes be a disadvantage. For instance, in the synthesis of [(11C)]raclopride from its HBr salt precursor, the use of [(11C)]CH3OTf can lead to the formation of [(11C)]bromomethane as a major byproduct, a problem not observed with the free base precursor. psu.edu This highlights the need to carefully select the appropriate methylating agent based on the specific substrate and reaction conditions.
Synthesis of (11C)Methyllithium from this compound ([(11C)]CH3Li)
For the formation of carbon-carbon bonds, a particularly challenging but crucial transformation in radiochemistry, even more reactive synthons are required. [(11C)]Methyllithium ([(11C)]CH3Li) has been developed as a highly reactive alternative to [(11C)]CH3I for such purposes. nih.govresearchgate.netscholaris.ca Its utility lies in its ability to participate in palladium-mediated cross-coupling reactions, enabling the introduction of a [(11C)]methyl group onto aryl frameworks. nih.govscholaris.cacore.ac.uk
[(11C)]Methyllithium is typically synthesized from [(11C)]methyl iodide through a lithium-halogen exchange reaction. core.ac.ukresearchgate.net This involves bubbling the gaseous [(11C)]CH3I into a solution of an organolithium reagent, most commonly n-butyllithium (n-BuLi), in a dry solvent like toluene (B28343) or tetrahydrofuran (B95107) (THF) at low temperatures. researchgate.netcore.ac.uksci-hub.se The exchange is generally rapid and nearly quantitative. researchgate.net
For example, [(11C)]CH3I can be bubbled into a solution of n-BuLi in dry toluene to afford [(11C)]CH3Li, which can then be used directly in subsequent reactions without intermediate purification. nih.govscholaris.cacore.ac.uk In some procedures, the reaction is conducted at -78°C. sci-hub.se The presence of residual butyl lithium can convert unreacted [(11C)]methyl iodide into [(11C)]methane upon hydrolysis, which helps to ensure the absence of the starting material in the final product mixture. sci-hub.se
Table 2: Typical Reaction Conditions for [(11C)]Methyllithium Synthesis
| Parameter | Condition | Source |
|---|---|---|
| Starting Material | [(11C)]Methyl Iodide | researchgate.netcore.ac.uk |
| Reagent | n-Butyllithium (n-BuLi) | nih.govresearchgate.netscholaris.cacore.ac.uk |
| Solvent | Toluene, Tetrahydrofuran (THF) | core.ac.uksci-hub.se |
| Temperature | Low temperature (e.g., -78°C) | sci-hub.se |
The primary application of [(11C)]methyllithium is as a potent nucleophile in palladium-catalyzed cross-coupling reactions for forming 11C-C bonds. nih.govresearchgate.netscholaris.ca This approach allows for the methylation of substrates, such as aryl bromides, that are not readily functionalized using standard [(11C)]CH3I chemistry. researchgate.netcore.ac.uk The high nucleophilicity of [(11C)]CH3Li, however, can reduce its selectivity and tolerance for certain functional groups. rsc.org
In a typical procedure, the freshly prepared [(11C)]CH3Li is added to a mixture containing the aryl bromide precursor and a palladium catalyst. researchgate.netcore.ac.uk This methodology has been successfully applied to label a variety of PET tracers with radiochemical yields ranging from 33-57%. nih.govresearchgate.netscholaris.ca The reactions are often very fast, with reaction times of 3-5 minutes at room temperature, which is highly advantageous given the short half-life of carbon-11 (B1219553). core.ac.uk This method has been used to synthesize compounds like [(11C)]methyl-estradiols and p-methyl-trans-vesamicol. core.ac.uk
Production of Other (11C)-Labeled Small Molecules from this compound
Beyond [(11C)]methyl triflate and [(11C)]methyllithium, [(11C)]methyl iodide is a versatile starting point for a range of other valuable [(11C)]-labeled small molecules and building blocks.
One notable example is the synthesis of [(11C)]acetic acid . This can be achieved through a palladium-mediated cross-coupling reaction between [(11C)]methyl iodide and carboxytriphenylsilane. nih.govscholaris.casemanticscholar.org The resulting [(11C)]acetic acid can be further converted into activated esters, such as phthalimidyl or succinimidyl esters, which are then used for [(11C)]-acetylation of larger molecules like peptides and proteins. nih.govscholaris.casemanticscholar.org
Another important synthon, [(11C)]hydrogen cyanide ([(11C)]HCN), can also be produced from [(11C)]methyl iodide. mdpi.com A method has been developed where [(11C)]methyl iodide is passed over a heated reaction column, first converting it to [(11C)]formaldehyde, which is then subsequently transformed into [(11C)]hydrogen cyanide. mdpi.com [(11C)]HCN is a versatile building block used to label neurotransmitters and amino acids. scholaris.canih.gov
Furthermore, [(11C)]methyl iodide can be used to generate organocuprates. For instance, [(11C)]methyl(2-thienyl)cuprates were synthesized by first converting [(11C)]CH3I to [(11C)]CH3Li, followed by a reaction with lithium (2-thienyl)cuprates. researchgate.net These cuprate (B13416276) reagents were then used to synthesize [(11C)]-labeled ketones, such as [methyl-(11C)]acetophenone, in high yields. researchgate.net
Pathways to (11C)Hydrogen Cyanide ([11C]HCN)
(11C)Hydrogen cyanide is a versatile precursor for introducing the 11C-cyano group, which can be further converted into amines, amides, and carboxylic acids. researchgate.net Traditionally, [11C]HCN is produced from cyclotron-produced [11C]methane ([11C]CH4) and ammonia (B1221849) at very high temperatures (around 1000 °C) using a platinum catalyst. scholaris.camdpi.comnih.gov This method requires a dedicated and specialized infrastructure, which has limited its widespread accessibility. researchgate.netnih.govrsc.org
To circumvent these challenges, a more accessible and practical synthesis route has been developed starting from the widely available [11C]methyl iodide. scholaris.camdpi.comnih.gov This innovative method employs a simple, heated on-line reaction column system, eliminating the need for specialized equipment. nih.gov The process involves passing gaseous [11C]methyl iodide through a small, two-layered reaction column. researchgate.netnih.govrsc.orgrsc.org
The synthesis proceeds in two sequential steps within the column:
Conversion to [11C]Formaldehyde: In the first layer of the column, [11C]methyl iodide is oxidized to the intermediate, (11C)Formaldehyde ([11C]CH2O). scholaris.camdpi.comnih.gov This layer is packed with an N-oxide and a sulfoxide (B87167). researchgate.netrsc.orgrsc.org
Transformation to [11C]HCN: The newly formed [11C]CH2O immediately passes into the second layer, where it is converted to [11C]HCN. scholaris.camdpi.comnih.gov This second layer contains hydroxylamine-O-sulfonic acid (HOSA). researchgate.netnih.govrsc.org
This on-column method is rapid, with the entire conversion from [11C]CH3I to [11C]HCN taking place within approximately two minutes. nih.gov Research has shown that the combination of oxymatrine (B1678083) (an N-oxide) and diphenyl sulfoxide in the first layer is particularly effective, as it prevents the deterioration of the molar activity of the final [11C]HCN product. researchgate.netnih.govrsc.org The radiochemical yields of [11C]HCN produced via this method are comparable to the traditional high-temperature synthesis, typically in the range of 50–60%. scholaris.camdpi.com A key advantage is that the molar activity of the resulting [11C]HCN is directly dependent on that of the starting [11C]CH3I, allowing for the production of high molar activity cyanide without the introduction of non-radioactive cyanide carriers. nih.gov
On-Column Synthesis of [11C]HCN from [11C]CH3I
| Step | Reagents | Function | Typical Yield | Reference |
|---|---|---|---|---|
| 1. Oxidation | N-oxide (e.g., Oxymatrine) and Sulfoxide (e.g., Diphenyl Sulfoxide) | Conversion of [11C]CH3I to [11C]CH2O | 50-60% (overall) | scholaris.ca, nih.gov, mdpi.com, researchgate.net |
| 2. Transformation | Hydroxylamine-O-sulfonic acid (HOSA) | Conversion of [11C]CH2O to [11C]HCN |
Formation of (11C)Formaldehyde ([11C]CH2O)
(11C)Formaldehyde is a highly valuable synthon in its own right, enabling a variety of labeling strategies such as reductive amination, Pictet-Spengler cyclizations, and other condensations. researchgate.netnih.govbnl.gov While older methods for its production relied on the reduction of [11C]carbon dioxide to [11C]methanol followed by an oxidation step, newer methods starting from [11C]methyl iodide are considered more advantageous. researchgate.netnih.gov These modern approaches capitalize on the routine, high specific-activity production of [11C]CH3I and utilize milder reaction conditions. nih.gov
A prevalent and efficient method for synthesizing [11C]CH2O involves the oxidation of [11C]methyl iodide with an N-oxide, most commonly trimethylamine (B31210) N-oxide (TMAO). researchgate.netnih.govbnl.gov The reaction mechanism involves the initial methylation of TMAO by [11C]CH3I, followed by an elimination reaction that yields [11C]formaldehyde. nih.gov This process is typically performed by bubbling gaseous [11C]CH3I into a cooled solution of TMAO in a suitable solvent, followed by brief heating. nih.gov
Research findings indicate that the choice of solvent significantly impacts the reaction yield. While dimethyl sulfoxide (DMSO) has been used in similar oxidation reactions, studies show that N,N-dimethylformamide (DMF) provides superior yields for the conversion of [11C]CH3I to [11C]CH2O using TMAO. rsc.org A typical procedure involves trapping [11C]CH3I in a solution of TMAO in DMF at a low temperature (e.g., -30 °C to -40 °C), followed by heating the sealed vessel to around 70 °C for 2 minutes to drive the conversion. researchgate.netnih.gov This method is valued for its simplicity, speed, and reliance on inexpensive, commercially available reagents, making [11C]CH2O readily accessible for PET radiotracer development. nih.govbnl.gov
Synthesis of [11C]CH2O from [11C]CH3I
| Method | Oxidizing Agent | Solvent | Conditions | Key Feature | Reference |
|---|---|---|---|---|---|
| Solution Phase | Trimethylamine N-oxide (TMAO) | N,N-dimethylformamide (DMF) | Trap at -40°C, heat to 70°C for 2 min | High yield, simple, uses common reagents | researchgate.net, nih.gov |
| Gas Phase (On-Column) | N-oxide (e.g., Oxymatrine) + Sulfoxide | N/A (solid support) | Heated column (e.g., 150-170°C) | Generates gaseous [11C]CH2O as an intermediate for further synthesis | rsc.org, rsc.org |
Advanced Radiochemistry Methodologies with 11c Methyl Iodide and Its Derivatives
Heteroatom Methylation Reactions
The most prevalent application of [¹¹C]methyl iodide is in the methylation of heteroatoms (N, O, S), a fundamental strategy for the synthesis of a vast array of PET radiotracers. nih.govsemanticscholar.orgacs.org This approach takes advantage of the nucleophilic character of these heteroatoms to form stable C-¹¹C bonds. nih.gov
N-Methylation of Amine and Amide Precursors
N-methylation is a widely employed reaction for labeling biologically active molecules, including neurotransmitter receptor ligands and enzyme inhibitors. nih.gov The reaction involves the nucleophilic attack of a nitrogen atom from an amine or amide precursor on the electrophilic methyl group of [¹¹C]CH₃I.
Primary and secondary amines are common precursors for these reactions. However, challenges arise with less nucleophilic precursors, such as arylamines and amides, where the nitrogen lone pair is delocalized. nih.gov For instance, primary arylamines can be sluggishly reactive towards [¹¹C]methyl iodide under standard conditions. nih.gov To overcome this, more reactive methylating agents like [¹¹C]methyl triflate are sometimes generated in situ from [¹¹C]methyl iodide. nih.gov Another strategy involves using strong bases to deprotonate the precursor, thereby increasing its nucleophilicity. Recent developments have shown that insoluble inorganic bases, such as lithium nitride (Li₃N) or lithium oxide (Li₂O), can effectively promote the N-methylation of poorly reactive arylamines and pyrroles at room temperature in dimethylformamide (DMF). nih.gov
Reductive N-¹¹C-methylation offers an alternative pathway, utilizing [¹¹C]formaldehyde generated in situ from [¹¹C]methyl iodide. This method has been shown to be effective for a wide variety of substrates, including arylamines with both electron-donating and electron-withdrawing groups, under mild conditions (70°C) without the need for a base. nih.gov
| Precursor Type | Common Precursors | Typical Reaction Conditions | Key Findings |
| Primary/Secondary Amines | Aliphatic and Aromatic Amines | Base (e.g., NaOH, K₂CO₃), Solvent (e.g., DMF, DMSO) | Generally efficient, but can be slow for less nucleophilic amines. |
| Arylamines | Anilines, Pyrroles | Strong, insoluble bases (e.g., Li₃N, Li₂O) in DMF at room temperature | Promotes rapid reaction (≤ 10 min) for sluggishly reactive precursors. nih.gov |
| Amides | Primary and Secondary Amides | Often requires harsher conditions or conversion to more reactive intermediates | Selective N- vs. O-alkylation can be a challenge. scientificupdate.com |
O-Methylation of Alcohol, Phenol, and Carboxylic Acid Precursors
O-methylation with [¹¹C]CH₃I is a crucial method for synthesizing radiolabeled ethers and esters. juniperpublishers.com Phenols, with their relatively acidic hydroxyl group, are readily methylated under basic conditions. juniperpublishers.comresearchgate.net Alcohols and carboxylic acids also serve as effective precursors.
The reaction typically proceeds by deprotonating the hydroxyl or carboxyl group with a suitable base, such as sodium hydroxide (B78521) or potassium carbonate, to form a more potent nucleophile (an alkoxide or carboxylate anion). juniperpublishers.com This anion then displaces the iodide from [¹¹C]CH₃I. The choice of solvent and base is critical to ensure high radiochemical yields and to prevent side reactions. For carboxylic acids, chemoselective methylation can be achieved even in the presence of other hydroxyl groups using specific base-solvent combinations, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) with methyl iodide. juniperpublishers.com
| Precursor Type | Common Precursors | Typical Reaction Conditions | Key Findings |
| Phenols | Substituted Phenols | Base (e.g., NaOH, K₂CO₃), Solvent (e.g., Acetone, DMF) | Generally high-yielding and rapid due to the acidity of the phenolic proton. juniperpublishers.com |
| Alcohols | Primary and Secondary Alcohols | Strong base required to form the alkoxide | Reaction conditions must be carefully controlled to avoid side reactions. |
| Carboxylic Acids | Aromatic and Aliphatic Acids | Base (e.g., DBU, NaOH), Solvent (e.g., DMF) | Forms [¹¹C]methyl esters; can be highly chemoselective. juniperpublishers.com |
S-Methylation of Thiol Precursors
The methylation of thiol (-SH) groups is a particularly efficient reaction in radiochemistry. nih.gov Thiols are highly nucleophilic and often react rapidly with [¹¹C]methyl iodide, even at low temperatures and without the need for a catalyst or strong base. nih.gov This high reactivity makes S-methylation an attractive strategy for labeling molecules containing sulfhydryl moieties, such as the amino acid methionine. researchgate.net
Research has demonstrated the high reactivity of the thiol group in compounds like cysteamine, where methylation with [¹¹C]CH₃I is very rapid at 0°C, providing high radiochemical yield and purity without detectable by-products. nih.gov This reaction is often not hindered by the presence of other functional groups like amines, hydroxyls, or carboxylic acids within the same molecule, highlighting its selectivity. nih.gov This method has been successfully applied to the synthesis of L-[S-methyl-¹¹C]methionine by methylating L-homocysteine thiolactone hydrochloride. researchgate.net
| Precursor Type | Common Precursors | Typical Reaction Conditions | Key Findings |
| Thiols | Cysteamine, L-homocysteine | Often proceeds at 0°C or room temperature without a catalyst. nih.gov | Very rapid and high-yielding due to the high nucleophilicity of the thiol group. nih.gov |
Optimization of Reaction Conditions and Catalysis in Heteroatom Methylation
Given the time constraints of carbon-11 (B1219553) chemistry, optimizing reaction conditions is paramount. Key parameters include the choice of base, solvent, temperature, and the use of catalysts.
Bases: The selection of the base is critical for deprotonating the precursor. While traditional bases like sodium hydroxide and potassium carbonate are common, solid-supported inorganic bases like Li₃N have proven effective for less reactive precursors, enabling reactions to proceed at room temperature. nih.gov
Solvents: Aprotic polar solvents such as DMF and DMSO are frequently used as they effectively dissolve the precursors and facilitate the nucleophilic substitution reaction. nih.gov
Temperature: While many methylations are heated to accelerate the reaction rate, methods have been developed that proceed efficiently at ambient temperature, which can be advantageous for thermally sensitive substrates. nih.govnih.gov
Catalysis: Phase-transfer catalysts, such as quaternary ammonium (B1175870) salts, have been investigated to facilitate the methylation of certain precursors, particularly in stereoselective synthesis. semanticscholar.org
Solid-Phase and Captive Solvent Methylation Techniques
To streamline the synthesis and purification process, solid-phase and captive solvent techniques have been developed. These methods often lead to higher yields, easier automation, and reduced purification times.
The "captive solvent" or "loop method" is a remarkably simple and efficient technique. nih.govresearchgate.net In this approach, a solution of the precursor and base in a small volume (e.g., 80 µL) of a high-boiling solvent like DMF or DMSO is loaded into a standard HPLC injection loop. Gaseous [¹¹C]methyl iodide is then passed through the loop, where it is trapped and reacts with the precursor at ambient temperature. nih.gov After a short reaction time (1-5 minutes), the entire content of the loop is injected directly onto the HPLC for purification. This method eliminates the need for reaction vials and transfer lines, minimizing losses and simplifying automation. It has been successfully used to prepare numerous radiotracers, including [¹¹C]Raclopride and [¹¹C]N-methylspiperone. nih.gov
Solid-phase extraction (SPE) cartridges can also be used as micro-reactors. The precursor is trapped on the cartridge, and a solution of [¹¹C]methyl iodide is passed through, with the labeled product subsequently eluted. This technique has been effectively used for the synthesis of tracers like L-[methyl-¹¹C]methionine. researchgate.net
Carbon-Carbon (C-C) Bond Forming Reactions
While heteroatom methylation is the most common use of [¹¹C]CH₃I, forming carbon-carbon bonds is a powerful strategy for labeling molecules at positions that are metabolically more stable or where a heteroatom is not available. nih.govresearchgate.net Palladium-mediated cross-coupling reactions have emerged as groundbreaking methods for creating direct C-[¹¹C]CH₃ bonds. nih.gov
These reactions typically involve the coupling of [¹¹C]methyl iodide with an organometallic precursor, such as an organostannane (Stille coupling) or an organoboron compound (Suzuki coupling), in the presence of a palladium catalyst. researchgate.netnih.govresearchgate.netscispace.com
Stille Coupling: This reaction couples [¹¹C]CH₃I with an organostannane precursor (R-SnR'₃). It has been a foundational method for C-¹¹C bond formation since its development in the mid-1990s. nih.gov
Suzuki Coupling: To avoid the toxicity concerns associated with organotin reagents, the Suzuki coupling, which utilizes more benign organoboron precursors (e.g., boronic acids or esters), has become a popular alternative. researchgate.net
These palladium-mediated reactions have been successfully applied to methylate aryl, alkenyl, and alkynyl substrates. nih.govresearchgate.net The development of these methods has significantly expanded the scope of molecules that can be labeled with carbon-11, providing access to novel PET tracers. nih.gov More recently, metallaphotoredox catalysis using nickel has been developed for the ¹¹C-methylation of aryl and alkyl bromides under exceptionally mild conditions, further broadening the applicability of C-C bond formation in PET chemistry. nih.gov
| Reaction Type | Organometallic Precursor | Key Features |
| Stille Coupling | Organostannanes (e.g., Aryl-Sn(CH₃)₃) | One of the first reliable methods for C-[¹¹C]methylation. nih.govresearchgate.net |
| Suzuki Coupling | Organoboranes (e.g., Boronic acids, Pinacol esters) | Avoids toxic tin reagents; generally tolerant of various functional groups. researchgate.netresearchgate.net |
| Metallaphotoredox Catalysis | Aryl/Alkyl Bromides | Proceeds under very mild conditions; broad substrate scope. nih.gov |
Cross-Coupling Reactions Utilizing (¹¹C)Methyl Iodide (e.g., Suzuki, Stille, Negishi)
Cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and their adaptation for the incorporation of the carbon-11 isotope using [(¹¹C)methyl iodide] has been a significant advancement in radiochemistry. These reactions allow for the direct methylation of various carbon frameworks, providing access to a wide array of radiolabeled molecules for positron emission tomography (PET). The most prominent of these are the Suzuki, Stille, and Negishi reactions, which typically employ a palladium catalyst.
Palladium-Mediated Coupling Strategies
Palladium-catalyzed cross-coupling reactions are the cornerstone of modern organic synthesis and have been extensively developed for ¹¹C-methylation. These methods offer mild reaction conditions and high functional group tolerance, which are crucial when dealing with the short half-life of carbon-11.
The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. For ¹¹C-methylation, [(¹¹C)methyl iodide] is coupled with various organoboronic acids or esters. This approach has proven to be a versatile method for the synthesis of [¹¹C]methylarenes. The choice of palladium catalyst, ligand, and base is critical for achieving high radiochemical yields in the short timeframes required. For instance, the use of sterically demanding phosphine (B1218219) ligands has been shown to improve catalyst performance. A combination of palladium acetate (B1210297) and tri-1-naphthylphosphine (B1296259) has been identified as a highly efficient catalyst system for the cross-coupling of arylboronic acids with methyl iodide at room temperature. organic-chemistry.org
The Stille coupling utilizes organotin compounds as the coupling partners for organic halides. This reaction has been successfully applied to the synthesis of ¹¹C-labeled compounds by reacting [(¹¹C)methyl iodide] with various organostannanes. While effective, a notable drawback of the Stille reaction is the toxicity of the organotin precursors and byproducts, which necessitates careful purification of the final radiotracer. To mitigate this, strategies using substoichiometric amounts of the tin reagent have been explored.
The Negishi coupling employs organozinc reagents, which are more reactive than their boron and tin counterparts. This increased reactivity can lead to faster reaction times, a significant advantage in radiochemistry. A one-pot method for the synthesis of ¹¹C-labeled compounds via the Negishi cross-coupling reaction has been developed, based on the in situ formation of [(¹¹C)CH₃ZnI] and its subsequent reaction with aryl halides or triflates. nih.gov This approach has been successfully used to synthesize [¹¹C]thymidine, a potential proliferation marker. nih.gov
Development of Novel Methylation Strategies and Reagents
Asymmetric (11C)Methylation Approaches
The synthesis of enantiomerically pure radiopharmaceuticals is of paramount importance, as the biological activity and distribution of stereoisomers can differ significantly. Asymmetric (11C)methylation with (11C)methyl iodide allows for the direct installation of a radiolabeled methyl group to create a chiral center with a high degree of stereochemical control. This avoids the need for chiral resolution of a racemic (11C)labeled product, which is often inefficient and time-consuming, especially given the short 20.4-minute half-life of carbon-11. Key strategies developed to achieve this include the use of chiral auxiliaries, asymmetric phase-transfer catalysis, and metal-complex synthons.
Chiral Auxiliary-Mediated Synthesis
One of the most effective methods for controlling stereochemistry is the use of a chiral auxiliary. wikipedia.org This approach involves temporarily incorporating a chiral molecule into the precursor, which directs the this compound to attack from a specific face, thereby inducing asymmetry. wikipedia.orgsigmaaldrich.com After the methylation reaction, the auxiliary is cleaved from the molecule to yield the enantiomerically enriched product. wikipedia.org
A notable application of this strategy is in the asymmetric radiosynthesis of α-[11C]methyl-L-tryptophan. In this process, derivatives of the chiral auxiliary dimethyl (2S,3aR,8aS)-(+)-hexahydropyrrolo[2,3-b]indole-1,2-dicarboxylate are used. The synthesis involves the generation of an enolate from the precursor by treatment with lithium diisopropylamide (LDA) at low temperatures (-78 °C), followed by the introduction of this compound. This reaction proceeds rapidly, with high incorporation of the radiolabel. Subsequent removal of the protecting groups and the chiral auxiliary yields the final product, α-[11C]methyl-L-tryptophan. The choice of protecting group on the auxiliary was found to influence the efficiency of the radiolabeling step.
Detailed findings from this research are summarized in the table below.
Table 1: Research findings for the asymmetric synthesis of α-[11C]methyl-L-tryptophan using chiral auxiliaries and this compound.
Asymmetric Phase-Transfer Catalysis
Asymmetric phase-transfer catalysis (PTC) is a powerful technique that utilizes a chiral catalyst, typically a quaternary ammonium salt derived from cinchona alkaloids, to facilitate reactions between reactants in separate immiscible phases (e.g., liquid-liquid or solid-liquid). nih.govnih.gov In the context of (11C)methylation, the chiral phase-transfer catalyst forms a lipophilic ion pair with the nucleophilic precursor, transporting it into an organic phase where the reaction with this compound occurs. The chiral environment created by the catalyst around the nucleophile dictates the stereochemical outcome of the methylation, leading to the preferential formation of one enantiomer. scilit.com This methodology has been successfully applied in asymmetric alkylations of substrates like glycine (B1666218) imines to produce α-amino acid derivatives with high enantiomeric excess. While specific, detailed applications for the production of PET tracers using this compound are an area of ongoing research, the principles of asymmetric PTC represent a promising approach for future developments.
Metal-Complex Synthons
The use of metal complexes as synthons provides another avenue for asymmetric (11C)methylation. In this strategy, a precursor is coordinated to a metal center, which serves to create a rigid, sterically defined environment. This conformational rigidity can be exploited to direct the approach of this compound to a specific face of the coordinated ligand, thus ensuring a stereoselective methylation. This approach has been explored for the synthesis of α-[11C]methyldopa and α-[11C]methyltyrosine by performing (11C)methylation on metal-complex synthons derived from protected versions of DOPA or tyrosine. rsc.org While the synthesis of α-[11C]methyl-tryptophan has also been achieved via this route, attempts to prepare enantiomerically pure α-[11C]methylated tyrosine have been reported as unsuccessful, highlighting the challenges and substrate-dependent nature of this methodology. rsc.org
Technological and Methodological Advancements in 11c Methyl Iodide Radiochemistry
Evolution of Automated Radiosynthesizer Design and Functionality
The production of (11C)Methyl iodide and subsequent radiolabeling reactions have transitioned from manual procedures to highly sophisticated, fully automated processes. This evolution was driven by the need to minimize radiation exposure to personnel, ensure reproducibility, and comply with Good Manufacturing Practice (GMP) standards. fz-juelich.deresearchgate.net Modern radiosynthesizers are typically computer-controlled modules housed in lead-shielded "hot cells," which automate the entire workflow from the initial trapping of cyclotron-produced [11C]CO2 to the final formulation of the radiotracer. fz-juelich.deacs.org
Early automated systems focused on replicating established "wet-chemistry" methods. researchgate.net A significant leap forward was the introduction of high-temperature, gas-phase methodologies, which greatly enhanced the specific activity of 11C-labeled tracers by eliminating liquid reagents like lithium aluminum hydride that are susceptible to contamination from atmospheric carbon dioxide. researchgate.net Commercially available modules, such as the GE TRACERlab™ and Eckert & Ziegler Modular-Lab™, exemplify the current state-of-the-art in gas-phase synthesis. researchgate.net These systems automate the conversion of [11C]methane to [11C]methyl iodide and its subsequent delivery for radiolabeling reactions. synthra.com The design of these synthesizers often includes features for remote control, data logging of critical process parameters like temperature and pressure, and built-in radiation detectors to monitor the progress of the synthesis. fz-juelich.desynthra.com
Modern automated radiosynthesizers are designed to seamlessly integrate multiple chemical and physical processes into a single, continuous, and efficient workflow. iaea.org For the production of radiotracers using this compound, this integration is critical. The process begins with the purification of the target gas ([11C]CO2) produced by the cyclotron. nih.govresearchgate.net This is followed by a series of automated steps:
Conversion to [11C]Methane: The trapped [11C]CO2 is reduced to [11C]methane over a nickel catalyst at high temperatures. synthra.com
Formation of [11C]Methyl Iodide: The [11C]methane undergoes a gas-phase reaction with iodine to form gaseous [11C]methyl iodide. synthra.com
Trapping and Labeling: The [11C]methyl iodide is then trapped, either by bubbling it into a solution containing the precursor molecule or by passing it through a solid-support cartridge onto which the precursor is adsorbed. researchgate.netnih.gov The subsequent methylation reaction is precisely controlled for temperature and time. snmjournals.org
Purification: The crude reaction mixture is purified, often using automated solid-phase extraction (SPE) cartridges or high-performance liquid chromatography (HPLC) to isolate the desired radiolabeled product. fz-juelich.deresearchgate.net
Formulation: The final step involves formulating the purified radiotracer into a solution suitable for its intended application. fz-juelich.de
This entire sequence, which can involve gas trapping, high-temperature reactions, solvent transfers, purification, and formulation, is executed automatically, significantly reducing synthesis time and improving reliability. nih.govnih.gov For example, the Synthra MeIPlus module can produce the final [11C]CPPC product in approximately 60 minutes from the start of cyclotron bombardment. nih.gov Similarly, the "loop method," a captive solvent technique for heterogeneous alkylation, has demonstrated higher efficiency, increased molar activity, and a shorter reaction sequence compared to traditional reactor-based methods on the same automated platform. nih.gov
The concept of "dose-on-demand" production is gaining traction, aiming to produce radiopharmaceuticals as needed for individual patients, thereby optimizing resource use and adapting to real-time clinical schedules. researchgate.netmdpi.com This model contrasts with the traditional approach of producing large batches of a single tracer. researchgate.net The development of flexible, automated systems, particularly those based on microfluidics and cassettes, is key to enabling this approach. researchgate.netmdpi.com Dose-on-demand synthesis allows for the production of smaller, patient-specific doses, which is particularly advantageous for short-lived isotopes like carbon-11 (B1219553). researchgate.netnih.gov This approach not only enhances cost-efficiency by reducing waste but also offers the potential for personalized medicine by allowing operators to create customized tracers for individual patient needs. researchgate.netnih.gov
Innovations in Microfluidic Synthesis Technologies
Microfluidics, the science of manipulating fluids in channels with dimensions of tens to hundreds of micrometers, has emerged as a transformative technology in radiochemistry. iaea.orgmdpi.com By performing radiosynthesis on a microscale, these devices offer numerous advantages over conventional methods, including shorter synthesis times, higher yields, lower reagent consumption, and the potential for higher molar activity. nih.govopenmedscience.com The compact design of microfluidic systems also reduces shielding requirements and makes them ideal platforms for the rapid reactions required for PET tracer production. nih.govovid.com
Microfluidic reactors provide superior control over reaction parameters compared to traditional vial-based systems. iaea.org Their intrinsically high surface-area-to-volume ratios facilitate extremely efficient heat and mass transfer, leading to accelerated reaction rates and increased efficiency. ovid.comrsc.org This allows reactions to be performed at elevated temperatures beyond the solvent's boiling point, further speeding up the process. nih.gov
Different types of microreactors have been developed, each with specific advantages:
Continuous-flow reactors: These systems, often in the form of serpentine (B99607) microchannels or small-bore tubing, allow reagents to react as they flow through the device. nih.govrsc.org This design offers excellent reproducibility and efficiency. nih.gov
Batch-flow reactors: These microreactors use microvalves to precisely load and deliver reagents, mix them using on-chip pumps, and isolate different reaction zones to prevent cross-contamination. nih.gov This allows for automated, programmable control over sequential synthesis steps. nih.gov
Droplet-based microreactors: This technique involves manipulating discrete droplets of reagents, which can reduce chemical usage by 10- to 100-fold. nih.gov
The enhanced control offered by these systems leads to more reliable production of PET probes with high radiochemical purity and yield. nih.gov
To further streamline the production process and ensure GMP compliance, many modern radiosynthesis platforms utilize disposable, single-use cassettes. nih.govresearchgate.net These cassettes contain all the necessary reagents and components (tubing, valves, reaction vessels, and purification cartridges) for a specific radiosynthesis. fz-juelich.de This "plug 'n' synthesize" approach minimizes the risk of cross-contamination between different tracer productions and reduces handling errors by personnel. nih.govresearchgate.net
The integration of microfluidics into cassette-based systems represents a significant advancement. researchgate.netmdpi.com For instance, the iMiDEV™ microfluidic cassette technology has been used for the dose-on-demand synthesis of L-[11C]methionine and [11C]choline. researchgate.netmdpi.com In this system, the trapping of [11C]methyl iodide, the subsequent reaction on a resin-filled microreactor, and solid-phase extraction purification are all performed on the disposable cassette. mdpi.com This combination of cassette technology and microfluidics provides a flexible, miniature, and fully automated platform that simplifies the production of PET tracers. nih.gov
Table 1: Comparison of Radiosynthesis Technologies for this compound Applications
| Feature | Conventional Automated Synthesizer | Microfluidic System | Cassette-Based System |
|---|---|---|---|
| Scale | Large-scale clinical batches | Small-scale, dose-on-demand | Single-use, pre-packaged batches |
| Reagent Volume | Milliliters | Microliters to Nanoliters | Pre-defined, often reduced volumes |
| Synthesis Time | Longer | Shorter | Rapid, streamlined |
| Efficiency | Variable, method-dependent | High due to enhanced heat/mass transfer | High, optimized for specific tracer |
| Flexibility | Limited to specific configurations | High, adaptable to various tracers | High, switch tracers by changing cassettes |
| GMP Compliance | Requires extensive cleaning/validation | Can be designed for GMP | High, disposable nature minimizes cross-contamination |
| Key Advantage | Established, robust for high activity | Reduced precursor/reagent use, rapid optimization | Ease of use, reliability, contamination control |
Optimization of Precursor Utilization in Radiosyntheses
Optimizing the use of precursor molecules is crucial for enhancing the cost-efficiency of radiotracer production. researchgate.net Given that precursors can be valuable and expensive, minimizing the amount required per synthesis without compromising the yield is a key goal. ovid.com
Microfluidic technologies inherently contribute to this optimization. By working with reaction volumes measured in nanoliters and microliters, the amount of precursor needed is significantly reduced compared to conventional systems. openmedscience.comovid.com This is a major advantage when working with costly materials like peptides and antibodies. ovid.com
Table of Compounds
| Compound Name | Abbreviation |
|---|---|
| This compound | [11C]CH3I |
| Carbon-11 | 11C |
| Carbon dioxide | CO2 |
| Methane (B114726) | CH4 |
| Lithium aluminum hydride | LiAlH4 |
| L-[11C]methionine | [11C]MET |
| [11C]choline | - |
| [11C]CPPC | - |
| N,N'-dimethylaminoethanol | DMAE |
| L-homocysteine | L-HC |
| [11C]acetate | - |
| Methylmagnesium chloride | MeMgCl |
| Tetrahydrofuran (B95107) | THF |
| [11C]ER-176 | - |
| [11C]MRB | - |
| [11C]mHED | - |
| [11C]PiB | - |
| [11C]Methyl triflate | [11C]CH3OTf |
| [11C]SB207145 | - |
| SB206453 | - |
| Dimethylformamide | DMF |
| Dimethyl sulfoxide (B87167) | DMSO |
| 6-bromo-7-[11C]methylpurine | [11C]7m6BP |
| 6-bromo-9-[11C]methylpurine | [11C]9m6BP |
| 2-methyltetrahydrofuran | 2-MeTHF |
| Ethyl acetate (B1210297) | AcOEt |
| [11C]MENET | - |
Theoretical and Computational Approaches to Radiosynthesis Optimization
The optimization of this compound radiosynthesis is increasingly benefiting from theoretical and computational methodologies. These approaches offer a deeper understanding of the complex interplay of physical and chemical phenomena within the synthesis reactor, paving the way for improved efficiency, yield, and reproducibility. By simulating the reaction environment, researchers can identify optimal operating conditions and reactor designs with greater precision than through empirical experimentation alone.
Application of Computational Fluid Dynamics for Reactor Performance
Computational Fluid Dynamics (CFD) has emerged as a powerful tool for analyzing and optimizing the performance of chemical reactors, including those used for the synthesis of radiopharmaceuticals like this compound. CFD models solve fundamental equations of fluid flow, heat transfer, and mass transport, providing detailed insights into the velocity, temperature, and concentration profiles within the reactor. This information is crucial for understanding and improving the efficiency of the gas-phase synthesis of this compound.
In the context of this compound production, CFD can be employed to:
Optimize Reactor Geometry: By simulating the flow patterns of the reactant gases ([11C]methane and iodine) within different reactor configurations, CFD can help identify designs that promote efficient mixing and minimize dead zones. This ensures that the reactants are effectively brought into contact with the heated reaction zone, maximizing the conversion to [11C]methyl iodide.
Enhance Heat Transfer: The gas-phase synthesis of this compound is highly temperature-dependent. CFD simulations can model the temperature distribution within the reactor, allowing for the optimization of heating element placement and reactor materials to ensure a uniform and stable reaction temperature. This is critical for achieving consistent and high radiochemical yields.
Improve Mass Transport: CFD can be used to visualize and quantify the transport of reactants to the reactive surfaces and the removal of the product from the reaction zone. This is particularly important in packed-bed reactors where catalysts or solid supports are used.
While specific, in-depth CFD studies focused exclusively on this compound synthesis are not extensively detailed in publicly available literature, the principles and applications of CFD in microreactors and gas-phase reaction systems are well-established and directly applicable. The insights gained from such models can lead to the development of more efficient and robust synthesis modules.
Modeling of Reaction Kinetics and Mass Transfer Phenomena
A thorough understanding of the reaction kinetics and mass transfer phenomena is fundamental to optimizing the synthesis of this compound. Mathematical modeling of these processes allows for the prediction of reaction rates, yields, and the influence of various operational parameters.
Reaction Kinetics Modeling: The gas-phase iodination of [11C]methane to form [11C]methyl iodide involves a series of elementary reaction steps. Kinetic models can be developed to describe the rate of each of these reactions. These models typically incorporate parameters such as activation energies and pre-exponential factors, which can be determined from experimental data or theoretical calculations. A well-defined kinetic model can be used to:
Predict the optimal reaction temperature and residence time to maximize the formation of this compound while minimizing the formation of byproducts.
Understand the influence of reactant concentrations on the reaction rate.
Simulate the dynamic behavior of the reaction, which is crucial for the automated control of the synthesis process.
External Mass Transfer: The transport of reactants from the bulk gas phase to the external surface of the catalyst or solid support.
Internal Mass Transfer (Intraparticle Diffusion): The diffusion of reactants from the surface into the interior pores of the catalyst particle.
The integration of kinetic and mass transfer models provides a comprehensive description of the radiosynthesis process, enabling a more rational approach to optimization than trial-and-error experimentation.
Addressing Challenges and Future Directions in Routine Production and Implementation
The routine production of this compound for clinical and research applications presents a unique set of challenges, primarily stemming from the short 20.4-minute half-life of Carbon-11. researchgate.net This necessitates rapid, efficient, and reliable synthesis and quality control procedures.
Current Challenges in Routine Production:
Short Half-Life: The brief half-life of 11C demands that the entire process, from production in a cyclotron to synthesis, purification, quality control, and administration, be completed in a very short timeframe. nucleusrad.com This puts significant pressure on the reliability and efficiency of the automated synthesis modules.
High Specific Activity: Achieving high specific activity is crucial for many PET applications to avoid pharmacological effects from the non-radioactive ("cold") carrier molecule. A primary challenge is minimizing contamination with stable carbon-12 (12C) which can originate from the target gas, transfer lines, and reagents. acs.org
GMP Compliance: The production of radiopharmaceuticals for human use must adhere to Good Manufacturing Practice (GMP) guidelines. This involves stringent requirements for facility design, process validation, quality control, and documentation, which can be complex to implement for short-lived radiotracers. iaea.org
Automation Reliability: While automated synthesis modules are essential for routine production, they can be prone to failures. acs.org Issues such as poor conversion of precursors or problems with HPLC purification can lead to the loss of a valuable production run. nih.gov
On-site Cyclotron Requirement: Due to its short half-life, this compound must be produced at a facility with an on-site cyclotron, limiting its availability to specialized centers. eveon.eu
Future Directions and Technological Advancements:
Improved Automation and Robotics: The future of this compound production lies in more robust and user-friendly automated synthesis modules. iaea.org The integration of robotics can further reduce human intervention, minimizing radiation exposure and improving reproducibility. researchgate.net The development of cassette-based systems and microfluidic devices offers the potential for more compact, efficient, and cost-effective production. eveon.eu
Enhanced Quality Control: There is a continuous drive to develop faster and more efficient quality control methods that are compatible with the short half-life of 11C. acs.orgresearchgate.net This includes the implementation of in-line monitoring and automated quality control checks to ensure the final product meets all specifications before release. nih.gov
Advanced Targetry and Precursor Production: Research into improved cyclotron target design and more efficient methods for the production of [11C]carbon dioxide and [11C]methane can lead to higher starting activities and specific activities of the final this compound product.
Decentralized Production: Innovations in smaller, self-shielded cyclotrons and simplified automated synthesis platforms could pave the way for more decentralized production of 11C-radiopharmaceuticals, making them accessible to a wider range of hospitals and research institutions. eveon.eu
The continued development of advanced automation, coupled with a deeper understanding of the underlying chemistry and physics of the synthesis process through computational modeling, will be instrumental in overcoming the current challenges and ensuring the reliable and widespread availability of this compound for advancing molecular imaging.
Q & A
Q. What are the standard protocols for synthesizing (11C)Methyl iodide, and how do they differ in efficiency?
this compound is typically synthesized via reduction of [11C]CO₂ to [11C]methanol, followed by reaction with hydroiodic acid (HI). This method achieves radiochemical yields of 70–95% within 3–5 minutes . Alternative routes involve gas-phase iodination of [11C]methane, but the liquid-phase method is preferred for reproducibility and scalability. Key variables include HI concentration, reaction temperature (optimized at 130°C), and inert gas flow rates during purification .
Q. How can researchers ensure high molar activity of this compound in PET tracer synthesis?
Molar activity depends on minimizing non-radioactive contaminants. Use ultra-pure solvents (e.g., DMSO or THF) and pre-conditioned reaction columns to avoid methyl group transfer from solvents. For example, DMSO degrades at high temperatures, releasing non-radioactive CH₃O, which dilutes the [11C] label. Substituting DMSO with methyl-free solvents like tetramethylene sulfoxide (TMSO) preserves molar activity .
Q. What purification methods are most effective for isolating this compound?
Post-synthesis, this compound is purified via gas-phase transfer through drying agents (e.g., phosphorus pentoxide/Ascarite columns) to remove moisture and acidic vapors. Trapping in cold solvents like THF-water at room temperature recovers >80% activity without requiring cryogenic cooling .
Advanced Research Questions
Q. How can conflicting data on solvent efficiency in this compound conversion be resolved?
Discrepancies arise from solvent purity and thermal stability. For instance, DMSO enhances [11C]CH₃I-to-[11C]CH₂O conversion with N-oxides but degrades at >120°C, producing non-radioactive CH₂O. To reconcile
- Use fresh, anhydrous DMSO.
- Replace N-methyl-containing oxidants (e.g., NMO) with methyl-free alternatives like DPSO (diphenyl sulfoxide) .
- Validate molar activity via derivatization (e.g., reacting [11C]HCN with benzyl bromide to measure [11C]BnCN purity) .
Q. What strategies optimize this compound utilization in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Catalyst selection : Use Pd(0) catalysts with excess ligand (e.g., Xantphos) to stabilize intermediates and prevent Pd aggregation .
- Single-pot reactions : Pre-mix precursors (e.g., boronic acids) with catalysts before adding [11C]CH₃I to minimize decay losses .
- Reaction time : Limit to 2–3 minutes to balance decay (t₁/₂ = 20.4 min) and yield. For example, [11C]UCB-J synthesis achieves 39% radiochemical yield in one step .
Q. How can researchers address low yields in [11C]HCN production from this compound?
The "on-column" method converts [11C]CH₃I to [11C]HCN via a two-layer reaction column:
- Layer 1: N-oxide/DPSO oxidizes [11C]CH₃I to [11C]CH₂O at 120°C.
- Layer 2: Hydroxylamine-O-sulfonic acid (HOSA) converts [11C]CH₂O to [11C]HCN at 150°C. Ensure HOSA is freshly prepared and column-packed to avoid residual activity (40% loss reported in poorly packed columns) .
Experimental Design & Data Analysis
Q. What controls are critical when comparing this compound synthesis routes?
- Blank runs : Test columns/reactors without [11C]CO₂ to identify background contaminants.
- Decay correction : Normalize yields to end-of-bombardment (EOB) activity.
- Cross-validation : Use ICP-AES to quantify residual Pd in final products (e.g., <2 ppb in [11C]UCB-J) .
Q. How should researchers handle variability in molar activity across batches?
- Standardize precursor batches : Use the same supplier and lot for reagents like HI and N-oxides.
- Monitor solvent degradation : Replace DMSO after 3–5 runs to prevent CH₃O accumulation.
- Statistical analysis : Apply ANOVA to identify outliers in multi-batch studies (e.g., ±5% yield variation in [11C]HCN synthesis) .
Methodological Innovations
Q. Can automated systems replace manual this compound synthesis without compromising yield?
Yes. Systems like the Trasis-AllinOne module enable fully automated synthesis of tracers (e.g., [11C]PiB) with yields matching manual methods. Key steps:
Q. What emerging techniques improve this compound applications in neuroimaging?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
